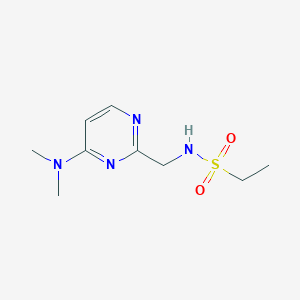
N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide, also known as PTEB, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. PTEB is a small molecule that has been shown to have a range of biological effects, making it a promising candidate for the development of new drugs.
Wirkmechanismus
The mechanism of action of N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which plays a role in gene expression and cell growth. N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide has also been shown to inhibit the activity of the protein kinase B (Akt) signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide has been shown to have a range of biochemical and physiological effects. In addition to its effects on cancer cells, inflammation, and neurodegenerative diseases, N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide has also been shown to have antioxidant and anti-angiogenic effects. N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide has also been shown to have effects on glucose metabolism and insulin sensitivity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide in lab experiments is its relatively low toxicity. N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide has been shown to be well-tolerated in animal studies, making it a promising candidate for further research. However, one limitation of using N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide in lab experiments is its low solubility, which can make it difficult to administer in certain contexts.
Zukünftige Richtungen
There are many potential future directions for research on N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide. One area of interest is the development of new drugs based on the structure of N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide. Another area of interest is the exploration of N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide's effects on other diseases, such as cardiovascular disease and metabolic disorders. Additionally, further research is needed to fully understand the mechanism of action of N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide and its potential therapeutic applications.
Synthesemethoden
N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide can be synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. One of the most common methods for synthesizing N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide involves the reaction of 4-(1H-pyrrol-1-yl)benzaldehyde with 2-(1H-pyrazol-1-yl)thiazole in the presence of a catalyst.
Wissenschaftliche Forschungsanwendungen
N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide has been the subject of numerous scientific studies due to its potential therapeutic applications. Some of the areas where N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide has been studied include cancer, inflammation, and neurodegenerative diseases. In cancer research, N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide has been shown to have anti-inflammatory effects. In neurodegenerative disease research, N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide has been shown to have neuroprotective effects.
Eigenschaften
IUPAC Name |
N-[2-(2-pyrazol-1-yl-1,3-thiazol-4-yl)ethyl]-4-pyrrol-1-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5OS/c25-18(15-4-6-17(7-5-15)23-11-1-2-12-23)20-10-8-16-14-26-19(22-16)24-13-3-9-21-24/h1-7,9,11-14H,8,10H2,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMOITGQPBCUACX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC=C(C=C2)C(=O)NCCC3=CSC(=N3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2-Chlorophenyl)(4-((6-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2491897.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-phenoxypropanamide hydrochloride](/img/structure/B2491899.png)
![3,4-dimethoxy-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2491901.png)





![Glycine, N-[(7-methoxy-2-oxo-2H-1-benzopyran-4-yl)acetyl]-](/img/structure/B2491914.png)
![1-Methyl-3-[(1-methylpyrrolidin-3-yl)methyl]thiourea](/img/structure/B2491915.png)

![N-(2,5-dimethylbenzyl)-3-[3-(2-fluorophenyl)isoxazol-4-yl]propanamide](/img/structure/B2491917.png)